molecular formula C11H18O2 B14490322 7-Hydroxy-3,7-dimethylnona-3,8-dienal CAS No. 63308-90-7

7-Hydroxy-3,7-dimethylnona-3,8-dienal

Cat. No.: B14490322
CAS No.: 63308-90-7
M. Wt: 182.26 g/mol
InChI Key: FIHYSIXUKWFWDN-UHFFFAOYSA-N
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Description

7-Hydroxy-3,7-dimethylnona-3,8-dienal is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group and two double bonds within a nine-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3,7-dimethylnona-3,8-dienal typically involves the use of specific starting materials and reagents to achieve the desired structure. One common method involves the aldol condensation of suitable aldehydes followed by selective reduction and oxidation steps to introduce the hydroxyl group and double bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3,7-dimethylnona-3,8-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Hydroxy-3,7-dimethylnona-3,8-dienal has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3,7-dimethylnona-3,8-dienal involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3,7-dimethylnona-3,8-dienoic acid
  • 3,7-Dimethylocta-2,6-dienal
  • 7-Hydroxy-3,7-dimethyloctanal

Uniqueness

7-Hydroxy-3,7-dimethylnona-3,8-dienal is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

63308-90-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

7-hydroxy-3,7-dimethylnona-3,8-dienal

InChI

InChI=1S/C11H18O2/c1-4-11(3,13)8-5-6-10(2)7-9-12/h4,6,9,13H,1,5,7-8H2,2-3H3

InChI Key

FIHYSIXUKWFWDN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)O)CC=O

Origin of Product

United States

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